Cas no 102092-23-9 (Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)

Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure
102092-23-9 structure
Nome del prodotto:Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
Numero CAS:102092-23-9
MF:C24H31ClO6
MW:450.952347040176
CID:197292
PubChem ID:188661

Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
    • (-)-3-Chloro-6-hydroxy-4-methoxy-2-methylbenzoic acid (2R)-2,4,4aβ,5,6,7,7aβ,7b-octahydro-4β-hydroxy-3-hydroxymethyl-6,6,7bα-trimethyl-1H-cyclobuta[e]indene-2β-yl ester
    • [4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
    • Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymeth
    • [(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
    • 102092-23-9
    • SCHEMBL12291319
    • 4'-O-Methylmelleolide P
    • CH 205-J
    • DTXSID80907083
    • 4-Hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
    • Arnamiol
    • CHEBI:169640
    • Inchi: InChI=1S/C24H31ClO6/c1-11-18(15(27)6-16(30-5)20(11)25)22(29)31-17-9-24(4)14-8-23(2,3)7-12(14)21(28)13(10-26)19(17)24/h6,12,14,17,21,26-28H,7-10H2,1-5H3
    • Chiave InChI: OMAGQTXDHXASNM-UHFFFAOYSA-N
    • Sorrisi: COC1C=C(O)C(C(OC2CC3(C4CC(C)(C)CC4C(C(CO)=C23)O)C)=O)=C(C)C=1Cl

Proprietà calcolate

  • Massa esatta: 450.180916g/mol
  • Massa monoisotopica: 450.180916g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 765
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 450.9g/mol
  • Superficie polare topologica: 96.2Ų
  • XLogP3: 4.4

Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Letteratura correlata

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd